Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-chroman-3-carboxylic acid methyl ester

ROCK2 Inhibition Kinase Inhibitor Chroman Scaffold

6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1; MF: C12H14O4; MW: 222.24 g/mol) is a synthetic chroman derivative characterized by a 6-methoxy substituent and a methyl ester at the 3-carboxylic acid position. This scaffold serves as a key chiral intermediate in the synthesis of high-value chroman carboxamide derivatives, most notably for the development of potent and isoform-selective ROCK2 kinase inhibitors.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 885271-68-1
Cat. No. B1423937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-chroman-3-carboxylic acid methyl ester
CAS885271-68-1
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC(C2)C(=O)OC
InChIInChI=1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3
InChIKeyWERLGODIYDNVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-chroman-3-carboxylic Acid Methyl Ester (CAS 885271-68-1): A Strategic Chroman Scaffold for Drug Discovery


6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1; MF: C12H14O4; MW: 222.24 g/mol) is a synthetic chroman derivative characterized by a 6-methoxy substituent and a methyl ester at the 3-carboxylic acid position . This scaffold serves as a key chiral intermediate in the synthesis of high-value chroman carboxamide derivatives, most notably for the development of potent and isoform-selective ROCK2 kinase inhibitors [1]. The compound's structural features provide a building block for modular synthetic elaboration while maintaining the core benzopyran framework .

Why Chroman-3-carboxylic Acid Analogs Cannot Substitute 6-Methoxy-chroman-3-carboxylic Acid Methyl Ester


Within the chroman-3-carboxylic acid family, the substitution pattern, particularly the 6-methoxy group and the methyl ester moiety, is critical for directing downstream biological activity and synthetic utility. A simple swap to the corresponding free acid, 6-methoxy-chroman-3-carboxylic acid, alters the physicochemical profile and eliminates the synthetic advantage of the pre-esterified intermediate in amide coupling reactions [1]. Furthermore, the positional isomer (7-methoxy) does not yield the same ROCK2 selectivity profile, indicating that the 3-methyl ester, 6-methoxy architecture is not interchangeable with generic chroman cores [1].

Quantitative Differentiation of 6-Methoxy-chroman-3-carboxylic Acid Methyl Ester vs. Analogs


ROCK2 Inhibitory Potency of the Derived Carboxamide vs. Standard-of-Care Fasudil

The amide derivative (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c), which is directly derived from the core scaffold of this compound, exhibits an IC50 of 3 nM against ROCK2 [1]. In contrast, the clinically used broad-spectrum ROCK inhibitor Fasudil (HA-1077) demonstrates a significantly higher IC50 of 1.9 μM (1900 nM) against the same target . While this is derived from the final amide, it demonstrates the critical role of the 6-methoxy-chroman-3-carbonyl scaffold in achieving sub-nanomolar potency, a performance benchmark not achievable by simple chroman analogs.

ROCK2 Inhibition Kinase Inhibitor Chroman Scaffold

Isoform Selectivity: Superior ROCK2/ROCK1 Discrimination Over Non-Selective Inhibitors

The amide analogue synthesized from this scaffold demonstrates a 22.7-fold selectivity for ROCK2 over ROCK1 [1]. This contrasts sharply with the baseline physiological inhibitor Fasudil, which is largely non-selective between ROCK1 (IC50: 330 nM) and ROCK2 (IC50: 400 nM) . This isoform selectivity is critical for minimizing systemic hypotensive side effects associated with ROCK1 inhibition.

Isoform Selectivity ROCK1 ROCK2 Kinase Selectivity

Synthetic Versatility: Ester Intermediate vs. Free Acid in Amide Coupling

The methyl ester functionality of this compound serves as a pre-activated intermediate for direct amide bond formation, which is the standard route for generating the chroman carboxamide pharmacophore essential for ROCK2 inhibition [1]. In contrast, utilizing the free carboxylic acid (6-methoxy-chroman-3-carboxylic acid, CAS 182570-26-9) requires an additional in situ or pre-activation step, which can lower coupling yields and compromise enantiomeric purity . This synthetic efficiency is vital for structure-activity relationship (SAR) studies. Note: Predicted LogP of the free acid is 1.99, while the ester is expected to be more lipophilic, facilitating organic phase extraction .

Drug Synthesis Amide Coupling Chiral Intermediate

High-Impact Application Scenarios for 6-Methoxy-chroman-3-carboxylic Acid Methyl Ester


Design and Synthesis of Isoform-Selective ROCK2 Inhibitors

Based on the proven 3 nM ROCK2 IC50 and 22.7-fold selectivity of the amide derivative (S)-7c, this compound is the ideal electrophilic fragment for constructing focused libraries of ROCK2 inhibitors targeting neurodegenerative diseases such as Alzheimer's and Parkinson's, where systemic vasodilation needs to be avoided [1].

Investigation of Chroman-Based PI3K/AKT Pathway Inhibitors

Given the known role of chroman-3-carboxylic acids in insulin signaling and lipid metabolism (e.g., via chronic management of non-insulin dependent diabetes mellitus), the pre-activated methyl ester scaffold is a useful intermediate for synthesizing dual-functional inhibitors that may modulate both ROCK and metabolic targets, adding value in polypharmacology studies [2].

Synthesis of Diabetes and Lipid Disorder Candidates

Recent patents on chroman-3-carboxylic acid derivatives highlight their role in reducing glucose, insulin, and free fatty acids in obese mouse models. Using this methyl ester analog, pharmaceutical R&D teams can efficiently explore the SAR around the ester moiety to optimize bioavailability and pharmacological activity for metabolic disease candidates [2].

Antioxidant and Anti-inflammatory Research Scaffold

As a key intermediate, this compound can be utilized to generate libraries that evaluate antioxidant capacity in vitro. The chroman core, featuring the 6-methoxy substituent, is structurally related to the chromane ring of Vitamin E, allowing for the development of novel lipid-soluble antioxidants with potentially superior free radical scavenging properties compared to the 7-methoxy or simple chroman analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-chroman-3-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.